molecular formula C9H9N3S2 B14869523 7-methyl-4,5-dihydro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine

7-methyl-4,5-dihydro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine

Cat. No.: B14869523
M. Wt: 223.3 g/mol
InChI Key: WKHKREWWSZPNIG-UHFFFAOYSA-N
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Description

7-methyl-4,5-dihydro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine is a heterocyclic compound that features a fused thiazole and benzothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-4,5-dihydro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine typically involves the cyclization of appropriate thioamide precursors. One common method involves the reaction of thioacetamide with 5-bromo-3-p-tolyl-2-thioxo-1,3-thiazolidin-4-one in the presence of potassium carbonate (K₂CO₃) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

7-methyl-4,5-dihydro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium ferricyanide.

    Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium ferricyanide in aqueous conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-methyl-4,5-dihydro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-4,5-dihydro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine is unique due to its specific ring fusion and substitution pattern, which may confer distinct chemical and biological properties compared to other thiazole derivatives.

Properties

Molecular Formula

C9H9N3S2

Molecular Weight

223.3 g/mol

IUPAC Name

7-methyl-4,5-dihydro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine

InChI

InChI=1S/C9H9N3S2/c1-4-11-7-6(13-4)3-2-5-8(7)14-9(10)12-5/h2-3H2,1H3,(H2,10,12)

InChI Key

WKHKREWWSZPNIG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)CCC3=C2SC(=N3)N

Origin of Product

United States

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